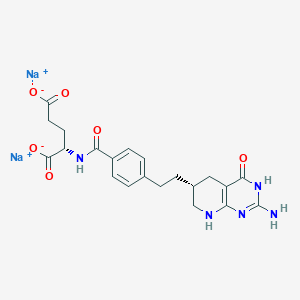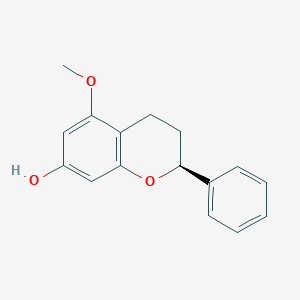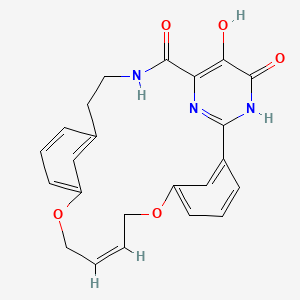
Fenfangjine G
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Fenfangjine G is a natural alkaloid compound found in the roots of Stephania tetrandra S. Moore, a plant commonly used in traditional Chinese medicine. It is an active component of Fangji Huangqi Tang, a well-known prescription used for treating nephrotic syndrome. This compound has shown potential in various scientific research applications, particularly in the fields of nephrology and pharmacology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Fenfangjine G involves several steps, including hydrogenation and demethylation reactions. The specific synthetic routes and reaction conditions are not widely documented, but it is known that the compound can be derived from the demethylation of tetrandrine, another alkaloid found in Stephania tetrandra .
Industrial Production Methods
Industrial production of this compound is typically achieved through the extraction and purification of the compound from the roots of Stephania tetrandra. This process involves several steps, including solvent extraction, chromatography, and crystallization to obtain a high-purity product .
Analyse Des Réactions Chimiques
Types of Reactions
Fenfangjine G undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of hydroxylated derivatives, while reduction can produce deoxygenated derivatives .
Applications De Recherche Scientifique
Fenfangjine G has several scientific research applications, including:
Mécanisme D'action
Fenfangjine G exerts its effects through various molecular targets and pathways. It is known to interact with specific receptors and enzymes involved in the regulation of kidney function and inflammation. The exact mechanism of action is still under investigation, but it is believed to involve modulation of signaling pathways related to nephrotic syndrome .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetrandrine: Another alkaloid found in Stephania tetrandra, known for its anti-inflammatory and immunosuppressive properties.
Fangchinoline: An alkaloid with similar pharmacological effects, also found in Stephania tetrandra.
Glycyrrhetic Acid: A compound found in licorice root, known for its anti-inflammatory and anti-viral properties.
Uniqueness
Fenfangjine G is unique due to its specific molecular structure and its role as an active component in Fangji Huangqi Tang. Its potential therapeutic effects in nephrotic syndrome and its distinct chemical properties set it apart from other similar compounds .
Propriétés
Formule moléculaire |
C22H27NO8 |
|---|---|
Poids moléculaire |
433.5 g/mol |
Nom IUPAC |
[(1S,8R,9R,12S,13R)-12-acetyloxy-3,8-dihydroxy-4,11-dimethoxy-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5,10-tetraen-13-yl] acetate |
InChI |
InChI=1S/C22H27NO8/c1-10(24)30-14-9-22-7-8-23-17(16(22)21(29-4)20(14)31-11(2)25)18(26)12-5-6-13(28-3)19(27)15(12)22/h5-6,14,17-18,20,23,26-27H,7-9H2,1-4H3/t14-,17-,18-,20+,22+/m1/s1 |
Clé InChI |
YVYLKUBETBPYFU-LCYWIJLYSA-N |
SMILES isomérique |
CC(=O)O[C@@H]1C[C@]23CCN[C@H](C2=C([C@H]1OC(=O)C)OC)[C@@H](C4=C3C(=C(C=C4)OC)O)O |
SMILES canonique |
CC(=O)OC1CC23CCNC(C2=C(C1OC(=O)C)OC)C(C4=C3C(=C(C=C4)OC)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-methyl-3-(1-methylimidazol-4-yl)-4-[[4-(trifluoromethyl)phenyl]methylamino]benzenesulfonamide](/img/structure/B12397504.png)
![2-[5-(cyclopropylmethyl)-3-[3-[6-[[13-[[(2S)-1-[(2S,4R)-4-hydroxy-2-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methylcarbamoyl]pyrrolidin-1-yl]-3,3-dimethyl-1-oxobutan-2-yl]amino]-13-oxotridecanoyl]amino]hex-1-ynyl]phenyl]-4-[(4-sulfamoylphenyl)methyl]pyrazol-1-yl]-1,3-thiazole-4-carboxylic acid](/img/structure/B12397506.png)












